molecular formula C17H10ClNO2 B12706067 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-95-7

10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12706067
CAS No.: 93663-95-7
M. Wt: 295.7 g/mol
InChI Key: CBLSZNRADLJLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one is a chemical compound belonging to the class of indenoquinolinones. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to an indenoquinolinone core. Indenoquinolinones are known for their diverse chemical reactivities and potential pharmacological activities .

Preparation Methods

The synthesis of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step synthetic routes. One common method includes the use of 2-haloquinoline-3-carbaldehyde as a starting material. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives such as:

  • 10-Phenyl-2-methoxy-11H-indeno(1,2-b)quinolin-11-one
  • 10-(Methylamino)indeno(1,2-b)quinolin-11-one

These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their chemical reactivity and biological activity. The presence of the chloro group in this compound makes it unique, as it can participate in specific substitution reactions that other derivatives may not undergo .

Properties

CAS No.

93663-95-7

Molecular Formula

C17H10ClNO2

Molecular Weight

295.7 g/mol

IUPAC Name

10-chloro-2-methoxyindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H10ClNO2/c1-21-9-6-7-10-12(8-9)17(20)14-15(18)11-4-2-3-5-13(11)19-16(10)14/h2-8H,1H3

InChI Key

CBLSZNRADLJLPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C(=C3C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.